
N-(1-Acetylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Acetylpiperidin-4-yl)benzamide: is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of benzamide, featuring a piperidine ring substituted with an acetyl group at the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Acetylpiperidin-4-yl)benzamide typically involves the condensation of piperidine derivatives with benzoyl chloride. One common method includes the reaction of 1-acetylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasonic irradiation, have been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Acetylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-Acetylpiperidin-4-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its derivatives have been studied for their potential as ligands in coordination chemistry and as intermediates in organic synthesis .
Biology: In biological research, this compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in preliminary studies as an activator of hypoxia-inducible factor 1 pathways, which are involved in cellular responses to low oxygen levels .
Medicine: this compound derivatives have been explored for their potential therapeutic applications, including anticancer, antifungal, and antimicrobial activities. Some derivatives have shown significant inhibitory activity against cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of N-(1-Acetylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 alpha protein and downstream target genes such as p21. This leads to the promotion of apoptosis in tumor cells by upregulating the expression of cleaved caspase-3 . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-(Piperidin-4-yl)benzamide: A closely related compound with similar biological activities.
N-(1-Benzoylpiperidin-4-yl)benzamide: Another derivative with potential anticancer properties.
N-(1-Cyclopropanecarbonylpiperidin-4-yl)benzamide: Known for its antifungal activity
Uniqueness: N-(1-Acetylpiperidin-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its acetyl group at the nitrogen atom of the piperidine ring differentiates it from other benzamide derivatives, potentially leading to distinct interactions with molecular targets and pathways .
Eigenschaften
CAS-Nummer |
577778-27-9 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
N-(1-acetylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)16-9-7-13(8-10-16)15-14(18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18) |
InChI-Schlüssel |
KFVWQRVNMHXHKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


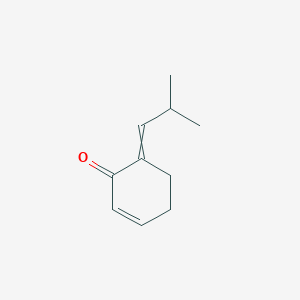
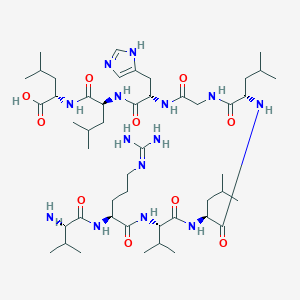
![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)

![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)

![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)
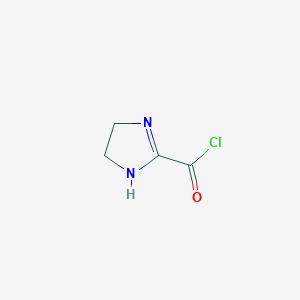

![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
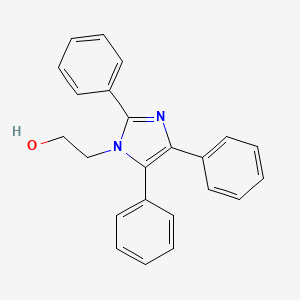
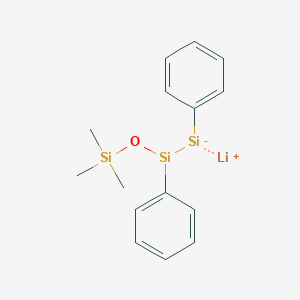
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
